benzyl (2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate

Description

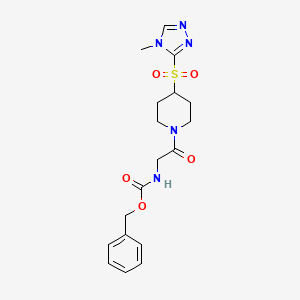

Benzyl (2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate is a synthetic organic compound featuring a triazole-sulfonyl-piperidine core linked to a carbamate group. Its structure includes a 1,2,4-triazole ring substituted with a methyl group, a sulfonyl-piperidine moiety, and a benzyl carbamate side chain.

Properties

IUPAC Name |

benzyl N-[2-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O5S/c1-22-13-20-21-17(22)29(26,27)15-7-9-23(10-8-15)16(24)11-19-18(25)28-12-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQCJZNWLARWDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the triazole group. The final steps involve the attachment of the benzyl group and the carbamate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that derivatives of benzyl carbamate exhibit promising anti-inflammatory properties. The compound's structure allows it to interact with cyclooxygenase (COX) enzymes, specifically COX-II, which are critical targets for anti-inflammatory drug development.

A study highlighted the design and synthesis of novel pyrazole derivatives linked to benzyl carbamate, demonstrating enhanced selectivity and potency against COX-II compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib. These pyrazole derivatives showed minimal ulcerogenic effects while maintaining high efficacy in reducing inflammation .

Inhibition of Enzymatic Activity

The compound has also been investigated for its role as an inhibitor in various enzymatic pathways. For instance, the integration of the triazole moiety enhances the compound's ability to interact with specific enzyme active sites, potentially increasing its selectivity and potency as an inhibitor.

In particular, compounds similar to benzyl carbamate have been shown to inhibit butyrylcholinesterase (BuChE), an enzyme involved in neurodegenerative diseases. This inhibition is crucial for developing treatments for conditions such as Alzheimer's disease, where BuChE plays a significant role in cholinergic dysfunction .

Condensation Reactions

The synthesis of benzyl carbamate derivatives often involves acid-catalyzed condensation reactions. For example, a recent study described the condensation of benzyl carbamate with glyoxal under various solvent conditions. The findings indicated that specific solvents significantly influence the reaction's efficiency and product yield .

Table 1: Summary of Reaction Conditions for Benzyl Carbamate Condensation

| Solvent | Acid Concentration | Reaction Yield (%) | Notes |

|---|---|---|---|

| Acetonitrile | 2% | High | Best solvent identified |

| DMSO | 7% | Low | Deactivates condensation |

| Water | - | Very Low | Poor solvent for reaction |

Mechanistic Insights

The mechanistic pathway for these reactions typically involves the formation of intermediate products that can lead to various byproducts depending on the reaction conditions. Understanding these pathways is crucial for optimizing synthesis routes and enhancing product yields.

Case Study 1: Development of COX-II Inhibitors

A series of studies focused on the development of benzyl carbamate derivatives as selective COX-II inhibitors. These compounds were evaluated for their anti-inflammatory activity using both in vitro and in vivo models. The results indicated that certain derivatives exhibited significantly higher potency than existing NSAIDs while maintaining lower side effects .

Case Study 2: Neuroprotective Effects

Research has also explored the neuroprotective effects of benzyl carbamate derivatives through their action on cholinergic pathways. Inhibitory assays against BuChE demonstrated that certain modifications to the compound's structure could enhance its binding affinity and selectivity, making it a candidate for further development in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of benzyl (2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety is known to play a crucial role in binding to these targets, while the piperidine ring and benzyl group contribute to the overall stability and specificity of the interaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general insights can be inferred based on crystallographic methodologies described in the literature:

Structural Analogues

Compounds with triazole-sulfonyl-piperidine scaffolds are common in drug discovery. Key structural variations include:

- Substituents on the triazole ring : Methyl groups (as in this compound) vs. bulkier alkyl or aryl groups.

- Sulfonyl-piperidine modifications : Variations in piperidine substitution patterns (e.g., 4-sulfonyl vs. 3-sulfonyl) impact conformational flexibility and binding affinity.

- Carbamate side chains : Benzyl carbamate vs. aliphatic or heteroaromatic carbamates, influencing solubility and metabolic stability.

Crystallographic Analysis

SHELX programs are widely used for refining small-molecule structures, ensuring accurate bond-length and angle determinations. For example, SHELXL’s robust refinement algorithms are critical for resolving sulfonyl and carbamate group geometries. ORTEP-3 facilitates visualization of thermal ellipsoids, aiding in the assessment of steric strain in the piperidine or triazole moieties.

Hypothetical Data Table

The absence of experimental data in the evidence precludes a definitive comparison. Below is a theoretical table based on common trends in triazole-containing compounds:

| Property | This Compound | Analogues |

|---|---|---|

| Molecular Weight | ~435 g/mol (estimated) | 400–500 g/mol |

| LogP | ~2.5 (predicted) | 1.5–3.5 (varies with R-groups) |

| Hydrogen Bond Acceptors | 7 | 6–8 |

| Thermal Stability | Moderate (sulfonyl group) | High (e.g., aryl sulfonates) |

Research Limitations and Gaps

The provided evidence lacks direct studies on this compound, highlighting the need for:

Experimental Data : Solubility, crystallography, and bioactivity assays.

Comparative Studies : Structural analogs with modified triazole or piperidine groups.

Computational Modeling : Density Functional Theory (DFT) to predict electronic properties.

Biological Activity

Benzyl (2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate is a synthetic compound that incorporates a carbamate functional group along with a triazole moiety. The structural complexity of this compound suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features:

- Carbamate Group : Known for enhancing biological activity due to its ability to form hydrogen bonds and interact with biological macromolecules.

- Triazole Moiety : This five-membered ring is often associated with antifungal and anticancer properties.

- Piperidine Ring : A common structural motif in many pharmaceuticals that contributes to various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The carbamate group can inhibit key enzymes by forming stable complexes, impacting metabolic pathways.

- Receptor Modulation : The piperidine and triazole rings may interact with neurotransmitter receptors, influencing signaling pathways.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains and fungi through disruption of cellular processes.

Biological Activity Data

The following table summarizes the biological activities observed for similar carbamate derivatives:

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 4-Nitrobenzyl Carbamate | Bacterial Strains | IC50 = 20 µM | |

| Triazole Derivative | Cancer Cell Lines | Cytotoxicity | |

| Piperidine Derivative | AChE Inhibition | Moderate Inhibition |

Case Studies

- Antitubercular Activity : Research has indicated that carbamates similar to the compound exhibit potent antitubercular properties. For instance, certain derivatives showed MIC values as low as 5 µg/mL against Mycobacterium tuberculosis .

- Anticancer Efficacy : A study evaluated the cytotoxic effects of triazole-containing compounds on various cancer cell lines. Notably, compounds with a structure similar to our target demonstrated significant inhibition of cell growth, suggesting potential for development as anticancer agents .

- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties through modulation of acetylcholinesterase activity, which is crucial in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.